molecular formula C22H17N3O2 B11990435 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- CAS No. 47531-44-2

9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]-

Cat. No.: B11990435
CAS No.: 47531-44-2
M. Wt: 355.4 g/mol
InChI Key: BRZXLFVLBKLMQB-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- is an organic compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of an azo group (-N=N-) attached to the anthraquinone core, which contributes to its unique chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- typically involves the diazotization of 4-(dimethylamino)aniline followed by coupling with 9,10-anthraquinone. The reaction conditions often require acidic environments and controlled temperatures to ensure the successful formation of the azo bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of quinone derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, zinc dust in acidic conditions.

    Substitution Reagents: Halogens, sulfonic acids under Friedel-Crafts conditions.

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of amine-substituted anthraquinones.

    Substitution: Introduction of halogen or sulfonic acid groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- is used as a precursor for the synthesis of various dyes and pigments. Its vibrant color and stability make it a valuable component in the production of high-performance materials.

Biology

In biological research, this compound can be used as a staining agent for microscopy, helping to visualize cellular structures and processes. Its ability to bind to specific biological molecules makes it useful in various diagnostic applications.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anticancer and antimicrobial activities. The presence of the azo group and anthraquinone core contributes to its bioactivity.

Industry

Industrially, the compound is used in the production of dyes for textiles, plastics, and inks. Its stability and colorfastness make it a preferred choice for high-quality dye formulations.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- involves its interaction with molecular targets such as enzymes and DNA. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The anthraquinone core can intercalate with DNA, disrupting its function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione: A parent compound with similar structural features but lacking the azo group.

    1-Amino-2-methyl-9,10-anthracenedione: A derivative with an amino group, used in different applications.

    1,4-Bis(methylamino)-9,10-anthracenedione: Another derivative with two methylamino groups, used in dye synthesis.

Uniqueness

9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- stands out due to the presence of the azo group, which imparts unique chemical reactivity and color properties. This makes it particularly valuable in applications requiring specific color characteristics and stability.

Properties

CAS No.

47531-44-2

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

1-[[4-(dimethylamino)phenyl]diazenyl]anthracene-9,10-dione

InChI

InChI=1S/C22H17N3O2/c1-25(2)15-12-10-14(11-13-15)23-24-19-9-5-8-18-20(19)22(27)17-7-4-3-6-16(17)21(18)26/h3-13H,1-2H3

InChI Key

BRZXLFVLBKLMQB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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